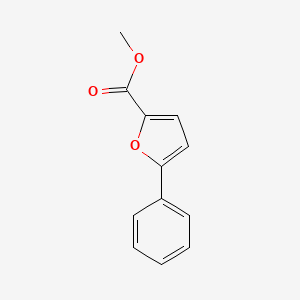

Methyl 5-phenylfuran-2-carboxylate

描述

Contextualization within Furan (B31954) Chemistry

Methyl 5-phenylfuran-2-carboxylate is a derivative of furan, a five-membered aromatic heterocyclic compound containing one oxygen atom and four carbon atoms. ijabbr.comwisdomlib.orgresearchgate.net Furan and its derivatives are a significant class of organic compounds that are soluble in a range of common organic solvents. ijabbr.com The furan ring system is electron-rich and considered the most reactive of the five-membered heterocyclic compounds, typically undergoing electrophilic substitution reactions at the 2-position. ijabbr.comutripoli.edu.ly The structure of this compound features this core furan ring substituted at the C2 and C5 positions with a methyl carboxylate group and a phenyl group, respectively. This substitution pattern makes it a subject of interest for exploring how these functional groups influence the chemical and biological properties of the furan scaffold. ijabbr.comresearchgate.net

Historical Perspective of Furan-Based Scaffolds in Organic Synthesis and Medicinal Chemistry

The history of furan chemistry dates back to 1780, when the first derivative, 2-furoic acid, was described by Carl Wilhelm Scheele. researchgate.netutripoli.edu.ly The name "furan" itself is derived from the Latin word "furfur," meaning bran. utripoli.edu.ly In the early 19th and 20th centuries, further discoveries were made, including the identification of furan as a byproduct in formic acid production and the elucidation of the structure of furfural (B47365). utripoli.edu.ly

From these early discoveries, the furan scaffold has become exceptionally important in medicinal chemistry and organic synthesis. utripoli.edu.lyresearchgate.net For decades, a considerable amount of research has focused on synthesizing furan derivatives and screening them for various pharmacological activities. researchgate.netutripoli.edu.ly The inclusion of the furan nucleus is a recognized synthetic strategy in the pursuit of new drugs. researchgate.net This is due to the wide spectrum of biological activities exhibited by furan-containing compounds, including antibacterial, antiviral, anti-inflammatory, and anticancer properties. ijabbr.comwisdomlib.orgijabbr.comresearchgate.net The therapeutic efficacy of established furan-based drugs has continually spurred medicinal chemists to develop new chemotherapeutic agents based on this versatile heterocyclic system. researchgate.net

Overview of Current Research Landscape Pertaining to this compound

Current academic research on this compound and its analogues is primarily centered on their potential applications in medicinal chemistry. A significant area of investigation involves the synthesis and evaluation of these compounds as novel therapeutic agents.

Notably, derivatives of 5-phenylfuran-2-carboxylic acid, the parent acid of this compound, have emerged as a promising new class of antimycobacterial agents. proquest.commdpi.com Research has focused on their ability to inhibit the salicylate (B1505791) synthase MbtI from Mycobacterium tuberculosis, an enzyme crucial for the biosynthesis of siderophores that the bacterium needs for iron acquisition. proquest.com The interruption of this process is a key strategy in developing anti-virulence compounds. proquest.com In this context, specific derivatives like Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate have been synthesized and studied. proquest.commdpi.comunimi.it Although the corresponding acid of this specific ester showed only modest activity, the ester itself was valuable for structural studies due to its ability to form high-quality crystals, providing crucial insights into the three-dimensional features of this class of inhibitors. proquest.commdpi.com

Beyond antimycobacterial applications, related furan carboxylate structures are being explored for their anticancer potential. orientjchem.orgresearchgate.netresearchgate.net For instance, studies on Methyl-5-(hydroxymethyl)-2-furan carboxylate and its derivatives have investigated their cytotoxicity against various cancer cell lines, including HeLa (human cervical carcinoma) and HepG2 (human liver carcinoma). orientjchem.orgresearchgate.netresearchgate.net Other research has reported on the synthesis of compounds like Methyl 5-nitro-3,4-diphenylfuran-2-carboxylate and their evaluation for antimicrobial activity. nih.gov These research streams highlight an active landscape focused on synthesizing novel furan derivatives and assessing their biological activities. researchgate.net

Scope and Significance of this compound Research

The research into this compound and its derivatives holds considerable significance, primarily for the development of new pharmaceuticals. The threat of multi-drug-resistant (MDR) and extensively drug-resistant (XDR) infections, such as tuberculosis, creates a pressing need for new drugs that act on novel molecular targets. proquest.com The investigation of 5-phenylfuran-2-carboxylic acids as inhibitors of iron acquisition in mycobacteria represents a vital approach to addressing this challenge. proquest.commdpi.com

The significance of this research also extends to oncology. The exploration of furan-based compounds for cytotoxic activity against cancer cells contributes to the broader effort of discovering new anticancer drugs. orientjchem.orgnih.gov By systematically modifying the substitution pattern on the furan ring, researchers can study structure-activity relationships (SAR), which provides fundamental knowledge for designing more potent and selective therapeutic agents. ijabbr.com Even a slight alteration in the substitution can lead to noticeable changes in biological activity. researchgate.net Therefore, the study of compounds like this compound is not only about the specific molecule itself but also about understanding the broader potential of the furan scaffold as a privileged structure in medicinal chemistry. ijabbr.comutripoli.edu.ly

Chemical and Physical Properties

Below is a table detailing the properties of a representative compound from this class, Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate.

| Property | Value |

| CAS Number | 834884-73-0 |

| Molecular Formula | C₁₂H₁₀O₄ |

| Physical Form | Solid |

| Melting Point | 143-147 °C |

| Functional Group | Ester |

| InChI Key | ZUIHUWQLICIWDI-UHFFFAOYSA-N |

| Data sourced from Sigma-Aldrich for Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate. sigmaaldrich.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

methyl 5-phenylfuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c1-14-12(13)11-8-7-10(15-11)9-5-3-2-4-6-9/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQWRCTAAHRAAGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(O1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00460867 | |

| Record name | Methyl 5-phenylfuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00460867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52939-03-4 | |

| Record name | Methyl 5-phenylfuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00460867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 5 Phenylfuran 2 Carboxylate and Analogues

Palladium-Catalyzed Cross-Coupling Reactions for Arylation

Palladium catalysis stands as a cornerstone of modern organic synthesis, providing efficient pathways for the formation of carbon-carbon bonds. For the synthesis of Methyl 5-phenylfuran-2-carboxylate, palladium-catalyzed cross-coupling reactions are particularly effective for introducing the C5-phenyl group onto the furan (B31954) ring.

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura reaction, a Nobel Prize-winning transformation, is one of the most widely used methods for creating biaryl linkages due to its mild reaction conditions and high functional group tolerance. tamu.edunih.gov This reaction typically involves the coupling of an organoboron reagent with an organic halide or triflate. nih.gov For the target molecule, this can be approached in two ways.

The most direct approach involves the Suzuki-Miyaura coupling of a pre-functionalized furan ring, specifically Methyl 5-bromofuran-2-carboxylate, with phenylboronic acid. This method leverages a stable and commercially available furan precursor. The reaction is catalyzed by a palladium complex and requires a base to facilitate the transmetalation step. While literature directly detailing the coupling of Methyl 5-bromofuran-2-carboxylate is specific, extensive research on the analogous Methyl 5-bromobenzofuran-2-carboxylate demonstrates the viability of this strategy. researchgate.netresearchgate.net In these systems, various palladium catalysts and conditions have been successfully employed, often utilizing microwave irradiation to accelerate the reaction. researchgate.netresearchgate.net

For instance, a quinoline-based Pd(II)-complex has been shown to be an effective precatalyst for the Suzuki coupling of Methyl 5-bromobenzofuran-2-carboxylate with various arylboronic acids under microwave conditions. researchgate.net This suggests a similar reactivity profile for the furan analogue.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides This table is based on data for the analogous benzofuran (B130515) system and is illustrative for the furan system.

| Catalyst (mol%) | Boronic Acid | Base | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Pd(II)-complex 3 (0.1) | Phenylboronic acid | Cs₂CO₃ | Toluene | 150 °C, MW, 23 min | 97 | researchgate.net |

| Pd(II)-complex 3 (0.1) | 4-Chlorophenylboronic acid | Cs₂CO₃ | Toluene | 150 °C, MW, 25 min | 96 | researchgate.net |

An alternative Suzuki-Miyaura strategy involves reversing the functionalities of the coupling partners. In this "reverse" approach, (5-(Methoxycarbonyl)furan-2-yl)boronic acid or its corresponding boronate ester serves as the organoboron component, which is then coupled with a halobenzene, such as bromobenzene (B47551) or iodobenzene. This method can be advantageous if the furanoboronic acid intermediate is more readily accessible or if a diverse range of aryl halides is desired for analogue synthesis.

The synthesis of the required (5-(Methoxycarbonyl)furan-2-yl)boronic acid is a critical preliminary step. While not as commonly cited as the bromo-furan precursor, methods for the synthesis of furan-2-carboxylic acid derivatives are established. rsc.org The development of efficient protocols for the Suzuki-Miyaura reaction of 2-pyridyl nucleophiles, which present similar challenges due to the electronic nature of the heterocycle, highlights the progress in coupling heteroaryl organoboranes. nih.gov These methods often require carefully selected ligands and bases to overcome issues like slow transmetalation and protodeboronation. nih.gov

Sonogashira Coupling Strategies for Alkynyl Analogues

To generate analogues of this compound containing an alkyne linker between the furan and phenyl rings, the Sonogashira coupling is the premier method. wikipedia.orgorganic-chemistry.org This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org

For synthesizing alkynyl furan analogues, one would typically couple Methyl 5-bromofuran-2-carboxylate with phenylacetylene. Conversely, a terminal alkyne installed on the furan ring could be coupled with a halobenzene. The reaction is known for its reliability and can be carried out under mild, often room-temperature, conditions. mdpi.com The development of copper-free Sonogashira protocols has also become important to prevent the undesired homocoupling of terminal alkynes (Glaser coupling). wikipedia.org The Sonogashira reaction has been successfully applied to a wide range of substrates, including the synthesis of fluorescently labeled nucleosides and complex heterocyclic systems. mdpi.comnih.gov

Table 2: General Sonogashira Reaction Scheme

| Furan Substrate | Coupling Partner | Catalyst | Co-catalyst | Base | Product Type |

|---|---|---|---|---|---|

| Methyl 5-bromofuran-2-carboxylate | Phenylacetylene | Pd(0) complex | Cu(I) salt | Amine (e.g., Et₃N) | 5-(Phenylethynyl)furan-2-carboxylate |

| Methyl 5-ethynylfuran-2-carboxylate | Iodobenzene | Pd(0) complex | Cu(I) salt | Amine (e.g., Et₃N) | 5-(Phenylethynyl)furan-2-carboxylate |

Decarboxylative Cross-Coupling for π-Conjugation Extension in Furan-Based Oligomers

Decarboxylative cross-coupling has emerged as a powerful strategy that uses carboxylic acids as readily available and stable alternatives to organometallic reagents. wikipedia.orgnih.gov This reaction involves the coupling of a carboxylic acid with an organic halide, which proceeds with the extrusion of carbon dioxide (CO₂). wikipedia.org

This methodology is particularly relevant for extending the π-conjugation in furan-based oligomers. Starting with a molecule like 5-bromofuroic acid, a one-pot decarboxylative cross-coupling can be used to synthesize furan-based phenylene or thiophene (B33073) oligomers. acs.org This process allows for the modular and catalytic construction of complex conjugated systems. The reaction typically requires a bimetallic system, such as palladium and copper or palladium and silver, to facilitate the transformation. wikipedia.orgnih.gov This approach avoids the need to pre-form sensitive organometallic reagents from the carboxylic acids, making it an atom-economical choice for materials science applications. nih.gov

Copper-Mediated Cyclization and Coupling Reactions

While palladium catalysts are dominant, copper-mediated reactions offer a valuable and often more economical alternative for synthesizing furan derivatives. Copper can catalyze both the formation of the furan ring itself (cyclization) and the carbon-carbon bond formation (coupling).

For example, the synthesis of 5-phenyl-2-furaldehyde, a direct precursor to the target ester via oxidation and esterification, can be achieved through a copper-catalyzed reaction between a diazonium salt derived from aniline (B41778) and 2-furaldehyde. researchgate.net A similar reaction starting with methyl furan-2-carboxylate (B1237412) and a diazonium salt from a substituted aniline in the presence of CuCl₂ has been reported to yield this compound derivatives. proquest.com

Furthermore, copper catalysts are effective in mediating the cyclization of acyclic precursors to form the furan ring. For instance, copper-catalyzed aerobic oxidative cyclization of phenols and alkynes provides a direct route to substituted benzofurans, and similar principles can be applied to furan synthesis. rsc.org These methods highlight the versatility of copper catalysis in heterocyclic chemistry. nih.govbohrium.comfigshare.com

Other Cyclization and Arylation Approaches

Beyond the copper-catalyzed coupling of diazo compounds, other cyclization and arylation methods have proven effective for constructing the 5-phenylfuran-2-carboxylate scaffold.

The Meerwein arylation provides a direct method for introducing an aryl group onto a furan ring using an arenediazonium salt. researchgate.net This classical reaction has been modified and remains a convenient protocol for synthesizing 5-arylfuran derivatives.

Detailed Research Findings: In a typical procedure, an aniline derivative is converted into its corresponding diazonium salt using sodium nitrite (B80452) in an acidic medium. proquest.com This salt is then coupled in situ with a furan derivative, such as methyl furan-2-carboxylate, in the presence of a copper catalyst like copper(II) chloride (CuCl₂). researchgate.netproquest.com This reaction directly forges the carbon-carbon bond between the furan ring and the aryl group. For example, the synthesis of methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate was achieved by reacting the diazonium salt of 2-fluoro-4-nitroaniline (B181687) with methyl furan-2-carboxylate. proquest.com The reaction yields often depend on the choice of solvent, catalyst, and the counter-ion of the diazonium salt. researchgate.net More recent advancements include the development of transition-metal-free Meerwein arylations and photoredox-catalyzed versions that can utilize anilines directly through in situ diazotization. researchgate.netacs.org

Table 2: Modified Meerwein Arylation for Furan Derivatives

| Aniline Precursor | Furan Substrate | Catalyst/Conditions | Product |

|---|---|---|---|

| 2-Fluoro-4-nitroaniline | Methyl furan-2-carboxylate | NaNO₂, HCl; CuCl₂ | Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate |

| Various anilines | Furan-2-carbaldehyde | NaNO₂, HBF₄; CuCl₂ | 5-Aryl-furan-2-carbaldehydes |

A practical and environmentally friendly approach to substituted furans utilizes molecular iodine as an inexpensive and non-toxic catalyst. acs.orgorganic-chemistry.orgnih.gov This method is notable for its mild, often solvent-free, reaction conditions. chemrxiv.orgvhu.edu.vn

Detailed Research Findings: This protocol is highly effective for the cyclization of α-propargyl-β-ketoester substrates to generate 3-carboxy-2,5-disubstituted furans. chemrxiv.orgvhu.edu.vn Optimization studies have shown that a catalyst loading of 15 mol% iodine is typically most efficient for this transformation. chemrxiv.org The reactions are generally performed at ambient temperature and atmosphere, presenting a significant green alternative to many existing methods that rely on transition metals. organic-chemistry.orgnih.gov Mechanistic investigations, supported by Density Functional Theory (DFT) calculations, indicate that the reaction does not proceed through an alkenyl carbocation. vhu.edu.vn Instead, the pathway likely involves iodine enhancing the acidity of an enol tautomer, which facilitates the subsequent cyclization. organic-chemistry.org This method tolerates a wide range of functional groups and provides a straightforward route to various furan derivatives. acs.org

Table 3: Iodine-Catalyzed Synthesis of Substituted Furans

| Substrate | Catalyst | Conditions | Product Type |

|---|---|---|---|

| α-Propargyl-β-ketoesters | I₂ (15 mol%) | Solvent-free, ambient temp. | 3-Carboxy-2,5-disubstituted furans |

| α-Allyl-β-ketoesters | I₂ | Solvent-free, ambient temp. | Substituted dihydropyrans |

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly influencing the design of synthetic routes for valuable chemical compounds, including furan derivatives. Key areas of focus include the use of renewable feedstocks and the development of catalysts that can be easily recovered and reused.

The shift away from petrochemical feedstocks towards renewable resources is a central goal of sustainable chemistry. Lignocellulosic biomass, which is abundant and not in competition with food sources, is a prime candidate for producing platform chemicals. mdpi.comgoogle.com

Detailed Research Findings: The catalytic conversion of biomass is a cornerstone of modern green chemistry. researchgate.net Sugars derived from the hydrolysis of cellulose (B213188) and hemicellulose can be transformed into valuable furan-based platform molecules. mdpi.com Specifically, C6 sugars like glucose are dehydrated to form 5-hydroxymethylfurfural (B1680220) (HMF), while C5 sugars like xylose yield furfural (B47365). mdpi.comresearchgate.net HMF is a particularly relevant precursor as it contains a furan ring substituted with both a hydroxymethyl group and a formyl group. nih.gov The formyl group can be oxidized to a carboxylic acid and subsequently esterified, while the hydroxymethyl group provides a handle for further functionalization, making it an ideal starting point for derivatives like this compound. researchgate.netorientjchem.org For example, furfuryl alcohol can be converted to methyl-5-(hydroxymethyl)-2-furan carboxylate, a direct precursor that could undergo arylation. researchgate.netorientjchem.org

Table 4: Biomass-Derived Furan Precursors

| Biomass Component | Primary Sugar | Key Furan Platform Molecule |

|---|---|---|

| Cellulose | C6 Sugars (e.g., Glucose) | 5-Hydroxymethylfurfural (HMF) |

| Hemicellulose | C5 Sugars (e.g., Xylose) | Furfural |

To minimize waste and improve the economic and environmental viability of chemical processes, the development of recyclable catalysts is crucial.

Detailed Research Findings: Significant progress has been made in creating heterogeneous and easily separable catalysts for furan synthesis. Solid acid catalysts, such as the ion-exchange resin Amberlyst-15, have been successfully used in the synthesis of furan derivatives. researchgate.net These catalysts can be filtered off after the reaction and reused multiple times, often with minimal loss in activity after an initial conditioning period. researchgate.net

Heteropolyacids (HPAs) represent another class of highly effective and recyclable catalysts. nih.gov Their unique structural and acidic properties are well-suited for converting biomass into chemicals like HMF. They can be readily separated from the reaction mixture and reused, aligning with green chemistry principles. nih.gov Furthermore, innovative systems involving magnetic catalysts, such as sulfonated graphene oxide supported on iron oxide nanoparticles (Fe₃O₄/SGO), have been developed. mdpi.com These catalysts facilitate extremely simple recovery via an external magnet and have demonstrated exceptional reusability in the production of furfural from biomass. mdpi.com In other applications, supported metal catalysts, like Ni-doped molybdenum carbide on a carbon support, have also shown good recyclability in the hydrogenation of furfural. mdpi.com

Table 5: Examples of Recyclable Catalysts in Furan Synthesis

| Catalyst System | Reaction Catalyzed | Recovery Method | Reusability |

|---|---|---|---|

| Amberlyst-15 (Solid Acid Resin) | Condensation of 2-methylfuran | Filtration | Constant yield after 3-4 cycles researchgate.net |

| Heteropolyacids (HPAs) | Cellulose to HMF conversion | Simple separation | Easily reused without structural breakdown nih.gov |

| Fe₃O₄/SGO (Magnetic Catalyst) | Bagasse to furfural conversion | Magnetic Separation | High reusability over 10 cycles mdpi.com |

Energy-Efficient Methodologies (e.g., Microwave-Assisted Synthesis, Ultrasound)

In the pursuit of greener and more sustainable chemical processes, energy-efficient methodologies such as microwave-assisted synthesis and ultrasound have emerged as powerful tools in modern organic chemistry. mdpi.comelement-msc.ru These techniques offer significant advantages over conventional heating methods, including accelerated reaction rates, enhanced yields, and often, milder reaction conditions. mdpi.comelement-msc.ru The application of these technologies to the synthesis of furan-based compounds, including analogues of this compound, has demonstrated considerable promise.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactants directly and efficiently. element-msc.ru This method of heating can lead to a rapid increase in temperature, resulting in dramatically reduced reaction times, often from hours to mere minutes. lew.ro Furthermore, the selective heating of polar molecules can lead to different reaction selectivities compared to conventional heating. element-msc.ru

While specific studies on the microwave-assisted synthesis of this compound are not extensively documented, research on analogous 5-arylbenzofuran-2-carboxylates provides valuable insights. For instance, the Suzuki cross-coupling reaction of methyl 5-bromobenzofuran-2-carboxylate with various arylboronic acids has been successfully carried out under microwave irradiation. researchgate.net This reaction, catalyzed by a palladium(II) complex, proceeded to completion in as little as 23 minutes, affording high yields of the desired products. researchgate.net

The following table summarizes the results from the microwave-assisted Suzuki cross-coupling for the synthesis of 5-arylbenzofuran-2-carboxylate analogues.

Table 1: Microwave-Assisted Synthesis of 5-Arylbenzofuran-2-carboxylates via Suzuki Coupling researchgate.net

| Entry | Arylboronic Acid | Product | Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | Phenylboronic acid | Methyl 5-phenylbenzofuran-2-carboxylate | 23 | 97 |

| 2 | 4-Methylphenylboronic acid | Methyl 5-(p-tolyl)benzofuran-2-carboxylate | 23 | 95 |

| 3 | 4-Methoxyphenylboronic acid | Methyl 5-(4-methoxyphenyl)benzofuran-2-carboxylate | 23 | 96 |

The data clearly demonstrates the efficiency of microwave-assisted heating in promoting rapid and high-yielding cross-coupling reactions, a key step in the potential synthesis of this compound from a halogenated precursor. The use of microwave irradiation has also been reported for the efficient synthesis of other substituted furan derivatives, further highlighting its potential in this area of heterocyclic chemistry. researchgate.net

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with extremely high temperatures and pressures. researchgate.net This energy input can enhance mass transfer and accelerate reaction rates, often under ambient temperature and pressure conditions, contributing to its energy efficiency. researchgate.net

The application of ultrasound in the synthesis of furan-containing heterocycles has been shown to offer advantages such as higher yields, shorter reaction times, and operational simplicity compared to conventional methods. researchgate.net For example, a green method for the synthesis of 2-(5-substituted-furan-2-yl)-4H-chromen-4-ones from furan-substituted chalcones has been developed using ultrasound irradiation in the presence of iodine as a catalyst. researchgate.net This method proved to be efficient and provided good yields in a significantly reduced timeframe.

While a direct ultrasound-assisted synthesis of this compound has not been specifically reported, the successful application of this technique for a variety of other substituted furan and five-membered heterocyclic systems suggests its viability. rsc.orgnih.gov The benefits of ultrasound, such as improved yields and reduced energy consumption, make it an attractive alternative for the synthesis of complex organic molecules. researchgate.net

The following table illustrates the efficiency of ultrasound-assisted synthesis for a furan-containing chromenone derivative.

Table 2: Ultrasound-Assisted Synthesis of 2-(Furan-2-yl)-4H-chromen-4-one researchgate.net

| Entry | Reactant 1 | Reactant 2 | Conditions | Time (min) | Yield (%) |

|---|

Advanced Spectroscopic and Structural Characterization of Methyl 5 Phenylfuran 2 Carboxylate Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

¹H NMR spectroscopy of methyl 5-phenylfuran-2-carboxylate derivatives reveals characteristic signals that are diagnostic of the furan (B31954) and phenyl ring protons, as well as the methyl ester group. The chemical shifts (δ) of these protons are influenced by the electronic effects of substituents on both aromatic rings.

For instance, in the ¹H NMR spectrum of methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, the protons on the furan ring appear as doublets. mdpi.com The proton at position 3 of the furan ring (H-3) typically resonates at a lower chemical shift compared to the proton at position 4 (H-4) due to the deshielding effect of the adjacent carboxylate group. A representative analysis shows the H-3 proton as a doublet at approximately 7.14 ppm with a coupling constant (J) of 3.7 Hz, while the H-2 proton appears as a doublet at around 7.31 ppm with the same coupling constant. mdpi.com The protons of the phenyl ring exhibit complex multiplicity depending on the substitution pattern. In the case of the 2-fluoro-4-nitrophenyl derivative, multiplets are observed in the aromatic region between 7.99 and 8.24 ppm. mdpi.com The methyl protons of the ester group typically appear as a sharp singlet at approximately 3.95 ppm. mdpi.com

The introduction of different substituents on the phenyl ring leads to predictable changes in the chemical shifts of the furan and phenyl protons. For example, electron-donating groups on the phenyl ring would be expected to cause an upfield shift (lower ppm) of the furan ring protons, while electron-withdrawing groups would result in a downfield shift (higher ppm).

Table 1: Representative ¹H NMR Chemical Shifts (ppm) for this compound Derivatives

| Compound | Furan H-3 | Furan H-4 | Phenyl Protons | Methyl Protons | Source |

| Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate | 7.14 (d, J=3.7 Hz) | 7.31 (d, J=3.7 Hz) | 7.99-8.24 (m) | 3.95 (s) | mdpi.com |

| 4-(5-((N-hydroxy-2-phenylacetamido)methyl)furan-2-yl)benzoic acid derivative | 6.49 (d, J=3.2 Hz) | 7.08 (d, J=3.2 Hz) | 7.21-7.32 (m), 7.75 (d, J=8.4 Hz), 7.98 (d, J=8.8 Hz) | - | mdpi.com |

| 1-(5-(4-Bromophenyl)furan-2-yl)-N-(pyridin-3-ylmethyl)methanamine | 6.39 (d, J=3.2 Hz) | 6.93 (d, J=3.2 Hz) | 7.58-7.64 (m) | - | mdpi.com |

Chemical shifts (δ) are in parts per million (ppm). Multiplicity is indicated as s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet). Coupling constants (J) are in Hertz (Hz).

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in this compound and its derivatives are characteristic of the furan and phenyl rings, the carboxylate group, and the methyl ester.

In methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, the carbonyl carbon of the ester group resonates at approximately 158.72 ppm. mdpi.com The carbon atoms of the furan ring show distinct signals, with the carbon attached to the carboxylate group (C2) appearing around 144.99 ppm and the carbon attached to the phenyl group (C5) at a similar downfield region. mdpi.com The other furan carbons (C3 and C4) resonate at higher fields, typically between 114 and 120 ppm. mdpi.com The carbons of the phenyl ring exhibit a range of chemical shifts depending on the substituents, with carbons attached to electron-withdrawing groups appearing at lower fields. For example, in the 2-fluoro-4-nitrophenyl derivative, the carbon bearing the fluorine atom shows a doublet due to C-F coupling. mdpi.com The methyl carbon of the ester group is consistently found at a high field, around 52.23 ppm. mdpi.com

The analysis of various (5-phenylfuran-2-yl)methanamine (B3023609) derivatives further illustrates the trends in ¹³C NMR. For a derivative with a benzoic acid moiety, the furan carbons were observed at approximately 109.4 ppm and 111.7 ppm, while the phenyl carbons resonated over a range from 123.6 to 152.0 ppm. mdpi.com

Table 2: Representative ¹³C NMR Chemical Shifts (ppm) for this compound Derivatives

| Compound | Furan C2 | Furan C3 | Furan C4 | Furan C5 | Phenyl Carbons | Carbonyl Carbon | Methyl Carbon | Source |

| Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate | 144.99 | 114.89 | 119.93 | 149.11 | 112.15-158.25 | 158.72 | 52.23 | mdpi.com |

| 4-(5-((N-hydroxy-2-phenylacetamido)methyl)furan-2-yl)benzoic acid derivative | - | 109.4 | 111.7 | 152.0 | 123.6-136.1 | 167.4, 171.9 | - | mdpi.com |

Chemical shifts (δ) are in parts per million (ppm).

Advanced NMR Techniques for Comprehensive Structural Elucidation

While ¹H and ¹³C NMR provide fundamental structural information, advanced NMR techniques are often employed for unambiguous assignment of all proton and carbon signals, especially in complex derivatives. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in establishing connectivity within the molecule.

COSY experiments establish correlations between coupled protons, helping to identify adjacent protons within the furan and phenyl rings.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC experiments reveal long-range correlations between protons and carbons (typically over two or three bonds). This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule, such as linking the methyl ester group to the furan ring and the furan ring to the phenyl ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the molecule. This is a critical step in the characterization of new compounds.

For methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, HRMS analysis using Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) detector yielded an exact mass that was in close agreement with the calculated value for the sodiated molecule [M+Na]⁺. mdpi.com The calculated m/z for C₁₂H₈NO₅FNa was 288.0284, and the found value was 288.0291, confirming the elemental composition. mdpi.com Similarly, for various derivatives of (5-phenylfuran-2-yl)methanamine, HRMS data has been used to confirm the elemental formulas of the synthesized compounds, often by observing the protonated molecule [M+H]⁺. mdpi.com

Table 3: HRMS Data for this compound Derivatives

| Compound | Ion | Calculated m/z | Found m/z | Source |

| Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate | [M+Na]⁺ | 288.0284 | 288.0291 | mdpi.com |

| 1-(5-(4-(1H-1,2,4-triazol-1-yl)phenyl)furan-2-yl)-N-(quinolin-5-yl)methanamine | [M+H]⁺ | 364.1260 | 364.1264 | mdpi.com |

| 1-(5-(4-Bromophenyl)furan-2-yl)-N-(pyridin-3-ylmethyl)methanamine | [M+H]⁺ | 342.0368 | 343.0397 | mdpi.com |

Fragmentation Pattern Analysis

In addition to providing the molecular weight, mass spectrometry can induce fragmentation of the molecular ion, yielding a unique pattern of fragment ions that can be used to deduce the structure of the molecule. The fragmentation of this compound and its derivatives under electron ionization (EI) or collision-induced dissociation (CID) typically involves cleavage at the ester group and fragmentation of the furan and phenyl rings.

Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃). For this compound, characteristic fragments would correspond to the loss of a methoxy (B1213986) radical (·OCH₃, 31 Da) to form an acylium ion, or the loss of a methyl radical (·CH₃, 15 Da) followed by the loss of carbon monoxide (CO, 28 Da). The stability of the furan and phenyl rings often leads to the observation of fragment ions corresponding to these aromatic systems. The specific fragmentation pattern will be influenced by the substituents on the phenyl ring. Aromatic ketones, which share some structural similarities, are known to primarily lose the R group upon α-cleavage, followed by the loss of CO. miamioh.edu

Analysis of the fragmentation patterns of related furan derivatives shows common losses. For example, in the mass spectrum of dimethyl 4,5-diphenylfuran-2,3-dicarboxylate, fragments corresponding to the loss of methoxy and carbonyl groups are observed. rsc.org The analysis of fragmentation pathways for a homologous series of furan derivatives has shown strong similarities, as would be expected. ethz.ch

A detailed analysis of the fragmentation pattern of a specific this compound derivative would involve comparing the observed fragment ions to theoretically possible fragmentation pathways, providing a high degree of confidence in the structural assignment.

X-ray Crystallography

X-ray crystallography provides definitive proof of molecular structure and offers deep insights into the packing of molecules in the crystalline state. For derivatives of this compound, this technique has been instrumental in elucidating the precise three-dimensional arrangement and the nature of intermolecular forces.

Single Crystal X-ray Diffraction (SC-XRD) for Three-Dimensional Structure Elucidation

Single crystal X-ray diffraction (SC-XRD) is a powerful analytical technique for determining the atomic and molecular structure of a crystal. In the case of furan derivatives, obtaining high-quality crystals suitable for X-ray analysis can be challenging due to limited solubility in common solvents. mdpi.com However, studies on derivatives such as Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate have provided valuable crystallographic data. These analyses confirm the planar nature of the furan ring and its relative orientation to the phenyl substituent.

The crystal structure of a closely related derivative, Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, was determined to belong to the monoclinic crystal system with the space group P21/c. mdpi.com The precise bond lengths and angles within the molecule are determined, confirming the expected geometry of the furan and phenyl rings.

| Parameter | Value |

|---|---|

| Empirical Formula | C12H8FNO5 |

| Formula Weight | 265.20 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a | 13.7600(3) Å |

| b | 12.5163(3) Å |

| c | 11.4235(3) Å |

| β | 105.399(2)° |

| Volume | 1896.77(8) ų |

| Z | 4 |

Analysis of Intermolecular Interactions (e.g., π–π Stacking, Hydrogen Bonding)

The crystal packing of this compound derivatives is stabilized by a combination of intermolecular interactions. While strong hydrogen bonds may be absent in some derivatives, weaker interactions such as π–π stacking, C–H···O, and van der Waals forces play a crucial role. mdpi.com

In the structure of Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, the packing is dominated by van der Waals forces and π–π stacking interactions between the aromatic rings of adjacent molecules. mdpi.com The phenyl moieties are involved in stacking with a centroid-to-centroid distance of 3.82(4) Å. mdpi.com Additionally, heteroaromatic π–π stacking between the furan and phenyl rings, with a centroid-to-centroid distance of 3.72(1) Å, contributes to the stabilization of the crystal structure. mdpi.com

Analysis of the Hirshfeld surface of this derivative revealed that O···H/H···O contacts constitute a significant portion (38.9%), although the absence of sharp spikes indicates these are not strong hydrogen bonds. mdpi.com Other significant contacts include H···H (20.3%) and C···H/H···C (9.1%), which are indicative of non-specific van der Waals forces. mdpi.com In other furan-containing compounds, classical O–H···O and weak C–H···O hydrogen bonds have been observed to stabilize the crystal packing. nih.gov

Crystal Packing and Supramolecular Assembly Studies

The study of supramolecular assembly in furan-substituted compounds is an active area of research, with the potential to create novel nano- and micro-structured materials. nih.gov By controlling factors such as solvent choice during crystallization, it is possible to influence the aggregation and self-assembly of these molecules into well-defined architectures like spheres, rods, or vesicles. nih.gov These organized structures can exhibit interesting properties, such as optical waveguide behavior, highlighting the potential of furan derivatives in materials science. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. The IR spectrum of this compound and its derivatives displays characteristic absorption bands corresponding to the various vibrations of its constituent parts.

Investigations into the IR spectra of methyl furan-2-carboxylate (B1237412) have shown the existence of two conformers (syn and anti) based on the orientation of the ester group relative to the furan ring. kisti.re.kr The key vibrational modes for this class of compounds include the C=O stretching of the ester, C-O stretching, furan ring vibrations, and vibrations associated with the phenyl ring.

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 | General IR tables |

| C=O (Ester) | Stretching | 1725 - 1705 | kisti.re.kr |

| C=C (Aromatic/Furan) | Stretching | 1600 - 1450 | udayton.edu |

| C-O (Ester) | Stretching | 1300 - 1000 | kisti.re.kr |

| Furan Ring | Breathing/Deformation | ~885 | researchgate.net |

The precise positions of these bands can be influenced by the electronic effects of substituents on both the furan and phenyl rings. For example, the C=O stretching frequency can shift based on the electron-donating or electron-withdrawing nature of the substituent at the 5-position of the furan ring. The spectra also provide information about the conformational properties of the molecule in different phases. kisti.re.kr

Theoretical and Computational Chemistry Studies on Methyl 5 Phenylfuran 2 Carboxylate

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic view of the electronic structure and energetic properties of methyl 5-phenylfuran-2-carboxylate. These calculations are foundational for predicting the molecule's behavior and characteristics.

Molecular Geometry Optimization and Electronic Structure Determination

Computational studies, often employing methods like Density Functional Theory (DFT) and Hartree-Fock (HF), are used to determine the most stable three-dimensional arrangement of atoms in this compound. For a related compound, methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, geometry optimization at the semi-empirical level using different Hamiltonians (AM1, PM3, PM6, PM7, RM1) yielded results that were in good agreement with its crystallographic structure. mdpi.com These studies indicate that the furan (B31954) and phenyl rings are nearly coplanar, which suggests an extended π-electron delocalization across the molecule. mdpi.comunimi.it For instance, in a fluorinated derivative, the angle between the best mean planes of the furan and phenyl groups was found to be a mere 3.3(1)°. mdpi.comunimi.it This planarity is a key feature of its electronic structure, influencing its chemical and physical properties. Bond length analysis further supports the notion of electron delocalization extending over the entire molecular framework. mdpi.comunimi.it

Energy Calculations (e.g., Enthalpies of Combustion, Formation, and Sublimation)

Experimental and computational methods have been used to determine the thermodynamic properties of related furan derivatives. For example, the enthalpy of combustion and formation for 2-methyl-5-phenylfuran-3-carboxylic acid in its condensed state have been calculated from experimentally determined temperature dependence of the saturated vapor pressure and combustion energy. lpnu.ua The enthalpy of sublimation for this compound was also determined and recalculated to 298K. lpnu.ua Such data is vital for understanding the energetic stability of these compounds. The additive Benson scheme and the Joback method have been analyzed for their utility in calculating the enthalpies of formation of aryl furans in the gaseous state. lpnu.ua For the 2-methyl-5-furanyl radical reacting with oxygen, the resulting chemically activated species has a well depth of 51 kcal mol⁻¹, which is deeper than that of phenyl and vinyl radicals with oxygen, indicating significant stability. nih.gov

Table 1: Calculated Thermodynamic Properties for a Related Furan Derivative

| Property | Value | Method |

|---|---|---|

| Enthalpy of Combustion | Calculated from experimental data | Experimental |

| Enthalpy of Formation (condensed) | Calculated from experimental data | Experimental |

| Enthalpy of Sublimation (298K) | Recalculated from experimental data | Experimental |

Data for 2-methyl-5-phenylfuran-3-carboxylic acid. lpnu.ua

Prediction of Spectral Properties

Theoretical calculations are also employed to predict the spectral properties of furan derivatives, which can then be compared with experimental data for validation. For instance, NMR chemical shifts (¹H and ¹³C) for methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate have been both experimentally determined and computationally predicted. mdpi.com The restricted Hartree-Fock and DFT-based NMR calculation procedures have been used to assign the ¹³C and ¹H NMR chemical shifts for similar heterocyclic compounds, showing good correlation with experimental spectra. researchgate.net These predictions are invaluable for structural elucidation and for confirming the identity and purity of synthesized compounds.

Mechanistic Insights from Computational Modeling (e.g., Reaction Pathways)

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving furan derivatives. For example, studies on the [2+2] dearomative cycloaddition of heterocycles, including furans, have utilized computational methods to reveal that a cocatalyst can stabilize reactive intermediates through dispersion interactions. acs.orgacs.org Understanding these reaction pathways is crucial for designing new synthetic routes and for controlling the outcome of chemical transformations. acs.orgacs.org Furthermore, the thermochemistry and kinetics of the oxidation of related furan radicals have been analyzed using computational methods to understand important low-energy reaction pathways. nih.gov

Ligand-Protein Interaction Studies

Computational docking and molecular modeling are instrumental in studying how furan derivatives interact with biological macromolecules, such as proteins. These studies are central to drug discovery and development. For instance, 5-phenyl-furan-2-carboxylic acids have been identified as inhibitors of the salicylate (B1505791) synthase MbtI from Mycobacterium tuberculosis, an enzyme involved in iron acquisition. mdpi.comunimi.it Molecular docking studies have been performed on various furan and benzofuran (B130515) derivatives to understand their binding modes and to rationalize their biological activities as anticancer, antibacterial, and antifungal agents. mdpi.comresearchgate.net These computational approaches can predict the binding affinity and geometry of a ligand within a protein's active site, guiding the design of more potent and selective inhibitors. nih.govnih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate |

| 2-Methyl-5-phenylfuran-3-carboxylic acid |

| 2-Methyl-5-furanyl radical |

| Phenyl radical |

| Vinyl radical |

Molecular Docking Simulations with Biological Targets (e.g., MbtI, SIRT2)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target.

MbtI:

The salicylate synthase MbtI from Mycobacterium tuberculosis (Mtb) is a crucial enzyme involved in the biosynthesis of mycobactins, which are essential for iron acquisition by the bacterium. unimi.it Inhibition of MbtI is a promising strategy for developing new antitubercular agents. unimi.itresearchgate.netmdpi.com

While direct docking studies specifically for this compound are not extensively detailed in the provided results, research on closely related 5-phenylfuran-2-carboxylic acid derivatives provides significant insights. unimi.itresearchgate.net For instance, the methyl ester derivative, methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, was studied to understand the structural features of this class of inhibitors. unimi.it Docking studies of various 5-phenylfuran-2-carboxylic acid derivatives into the MbtI binding site have been performed to elucidate structure-activity relationships. researchgate.net These studies highlight the importance of the furan ring as a key part of the pharmacophore. mdpi.com The general binding mode involves the insertion of the furan derivative into the enzyme's active site, with interactions that are crucial for inhibitory activity. researchgate.net

SIRT2:

Human sirtuin 2 (SIRT2) is a protein deacetylase that has emerged as a therapeutic target for a range of diseases, including cancer and neurodegenerative disorders. nih.govnih.govsemanticscholar.org Molecular docking analyses have been instrumental in the discovery and optimization of SIRT2 inhibitors.

Studies on (5-phenylfuran-2-yl)methanamine (B3023609) derivatives, which share the core 5-phenylfuran scaffold with this compound, have shown that these compounds can act as potent SIRT2 inhibitors. nih.govnih.gov Molecular docking of these derivatives revealed that they fit well into an induced hydrophobic pocket of SIRT2. nih.gov The phenyl ring of similar inhibitor scaffolds has been shown to establish π–π interactions with key residues like Phe190 and Tyr139, and van der Waals contacts with Pro140 within the SIRT2 binding site. semanticscholar.org While not directly studying the title compound, these findings suggest a plausible binding mode for this compound within the SIRT2 active site, likely involving hydrophobic interactions and potential π-stacking.

Binding Energy Calculations and Interaction Hotspot Identification

Binding energy calculations are used to estimate the strength of the non-covalent interactions between a ligand and its target protein. Lower binding energies typically indicate a more stable complex and higher affinity. Interaction hotspots are specific regions within the binding site that contribute significantly to the binding energy.

MbtI:

For the related inhibitor, methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, analysis of its crystal structure revealed the prevalence of stacking interactions, with only a marginal contribution from long-range C-H···O bonds. unimi.it In docking studies of similar furan-based inhibitors against MbtI, scoring functions like GoldScore, ChemScore, and ChemPLP are used to estimate the binding affinity. researchgate.net These calculations, combined with experimental data, help in identifying key interactions. For one of the potent inhibitors in this class, a competitive inhibition mechanism was identified, suggesting that the inhibitor binds to the same site as the natural substrate, chorismic acid. researchgate.net

SIRT2:

In the context of SIRT2 inhibitors, molecular docking studies have been crucial for identifying interaction hotspots. For (5-phenylfuran-2-yl)methanamine derivatives, the urea (B33335) linker and the 4-carboxyl group on the phenyl ring were found to be beneficial for fitting into the binding pocket. nih.gov The binding of inhibitors can induce the formation of a "selectivity pocket" in SIRT2, defined by residues such as Ile93, Ala135, Leu138, Pro140, Phe143, Leu206, and Ile213. semanticscholar.org The phenyl ring of the ligand often engages in π-π stacking with aromatic residues like Phe190 and Tyr139, which are key interaction hotspots. semanticscholar.org The binding affinity of these compounds is often reported with binding scores ranging from -8.6 to -10.3 kcal/mol for various fungal enzymes, indicating strong interactions. jbcpm.com

Additive Schemes for Thermodynamic Property Prediction (e.g., Benson Scheme, Joback Method)

Additive schemes are computational methods that estimate the thermodynamic properties of a molecule by summing the contributions of its individual functional groups. These methods provide a rapid and cost-effective way to predict properties like heat of formation, entropy, and heat capacity.

Benson Scheme (Group Additivity):

The Benson group additivity method is an empirical approach for estimating the thermochemical properties of molecules in the gas phase. wikipedia.orggithub.ioprinceton.edu It assumes that the properties of a molecule can be determined by summing the contributions of its constituent groups. wikipedia.org A group is defined as a polyvalent atom along with all of its ligands. acs.org

This method is highly regarded for its accuracy in predicting the enthalpy of formation, typically with an error of 2–3 kcal/mol. wikipedia.org The theory accounts for the contributions of atoms, bonds, and groups to properties like heat capacity (Cp), enthalpy (ΔH°), and entropy (ΔS°). wikipedia.org While powerful, the accuracy of the Benson method is limited by the availability of experimental data for deriving the group increments. wikipedia.orgjyu.fi

To apply the Benson scheme to this compound, one would need the group contribution values for the specific groups present in the molecule, such as those for the furan ring, the phenyl group, and the methyl ester group.

Joback Method:

The Joback method is another group-contribution method used to predict various thermophysical properties of pure components from their molecular structure alone. wikipedia.orgyoutube.com It is an extension of the Lydersen method and can estimate eleven important properties, including normal boiling point, melting point, critical properties (temperature, pressure, volume), heat of formation, and Gibbs energy of formation. wikipedia.orgmdpi.com

The method works by breaking down the molecule into predefined functional groups and summing their respective contributions to calculate the desired property. youtube.com For example, the normal boiling point (Tb) is calculated using the formula: Tb = 198 + Σ(group contributions). youtube.comscribd.com Similarly, formulas exist for other properties like critical temperature, critical pressure, and heat capacity. wikipedia.orgyoutube.com

The Joback method is known for its speed and ease of use, making it a valuable tool in chemical engineering and process design. youtube.commdpi.com However, it has limitations. It assumes no interactions between groups, which can lead to inaccuracies, especially for large or small molecules. wikipedia.org For instance, the prediction of normal boiling points may show significant deviations for molecules outside a mid-sized range. wikipedia.org

A hypothetical calculation of some properties of this compound using the Joback method would involve identifying all the constituent groups and using their tabulated contribution values. egichem.com

| Property | Formula (Joback Method) |

| Normal Boiling Point (Tb) | Tb (K) = 198 + ΣTb |

| Melting Point (Tm) | Tm (K) = 122.5 + ΣTm |

| Critical Temperature (Tc) | Tc (K) = Tb [0.584 + 0.965 ΣTc - (ΣTc)2]-1 |

| Critical Pressure (Pc) | Pc (bar) = [0.113 + 0.0032 nA - ΣPc]-2 |

| Heat of Formation (ΔHf) | ΔHf (kJ/mol) = 68.29 + ΣΔHf |

| Gibbs Energy of Formation (ΔGf) | ΔGf (kJ/mol) = 53.88 + ΣΔGf |

| Ideal Gas Heat Capacity (Cp) | Cp (J/mol·K) = Σa - 37.93 + [Σb + 0.210]T + [Σc - 3.91 x 10-4]T2 + [Σd + 2.06 x 10-7]T3 |

Note: The actual values for this compound would require the specific group contribution values from the Joback method tables.

Chemical Reactivity and Derivatization Strategies for Methyl 5 Phenylfuran 2 Carboxylate

Furan (B31954) Ring Functionalization and Transformations

The furan ring in Methyl 5-phenylfuran-2-carboxylate is an electron-rich aromatic system, making it susceptible to electrophilic attack. The substituents on the ring, namely the phenyl group at the 5-position and the methyl carboxylate group at the 2-position, influence the regioselectivity of these reactions.

Regioselective Halogenation Reactions (e.g., Bromination)

Electrophilic halogenation is a common method for functionalizing furan rings. In the case of this compound, the position of halogenation is directed by the existing substituents. The furan oxygen is a strong activating group and directs electrophiles to the adjacent C2 and C5 positions. The phenyl group at C5 and the electron-withdrawing methyl carboxylate at C2 will also influence the substitution pattern.

Due to the electron-donating nature of the furan oxygen, electrophilic substitution on furan typically occurs at the 2 and 5 positions, where the intermediate carbocation is most stabilized by resonance. In this compound, the C5 position is already occupied by a phenyl group. Therefore, electrophilic attack is most likely to occur at the C3 or C4 positions of the furan ring. The C2 position is deactivated by the electron-withdrawing ester group. Between the C3 and C4 positions, the C4 position is generally more favored for electrophilic attack in 2-substituted furans.

Common halogenating agents for such reactions include N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) for bromination and chlorination, respectively. The reaction conditions can be tuned to achieve mono- or poly-halogenation.

Table 1: Regioselectivity in Electrophilic Bromination of Substituted Furans

| Furan Derivative | Reagent | Major Product(s) | Reference |

| 2-Furoic acid | Br₂/Fe | 5-Bromo-2-furoic acid | General knowledge |

| Methyl 2-furoate | Br₂/dioxane | Methyl 5-bromo-2-furoate | General knowledge |

| 2-Phenylfuran | NBS/CCl₄ | 5-Bromo-2-phenylfuran | General knowledge |

This table illustrates the general regioselectivity of bromination on furan derivatives, which helps predict the outcome for this compound.

Ring-Opening Reactions to Acyclic Precursors

The furan ring, while aromatic, is susceptible to ring-opening reactions under certain conditions, providing access to valuable acyclic precursors. This can be achieved through various methods, including oxidation and acid-catalyzed hydrolysis. For instance, oxidation of furans can lead to the formation of enediones. In the case of this compound, oxidative ring cleavage could potentially yield a dicarbonyl compound.

Acid-catalyzed hydrolysis of the furan ring can also lead to ring-opened products. The stability of the furan ring is dependent on the reaction conditions and the nature of the substituents. While the furan ring in this compound is relatively stable, harsh acidic conditions could promote ring opening.

Conversion of Furanones to Other Heterocyclic Systems (e.g., Pyrazoles, Pyridazinones, Oxadiazoles)

While this compound is not a furanone, it can be a precursor to furanone-like intermediates or undergo transformations that lead to other heterocyclic systems. A common strategy involves the reaction of the furan derivative with hydrazines to form pyridazinones or pyrazoles. researchgate.net For example, treatment of a related furanone with hydrazine hydrate can lead to the formation of a pyridazinone derivative. researchgate.net Similarly, pyrazoles can be synthesized from furan-2,3-diones upon reaction with arylhydrazines. nih.govmdpi.com

The conversion of the furan ring in this compound to other heterocycles would likely require initial modification of the ester group, for example, to a hydrazide, which can then undergo intramolecular cyclization or react with other reagents. Another approach could involve the ring-opening of the furan to an acyclic intermediate, which then cyclizes to form a new heterocyclic ring. For instance, oxidative cleavage of the furan ring followed by condensation with a dinucleophile could lead to the formation of various five- or six-membered heterocycles.

The synthesis of 1,3,4-oxadiazoles can be achieved from furan derivatives through a multi-step process. mdpi.com This often involves the conversion of a furan carboxylate to a carbohydrazide (B1668358), which is then cyclized. mdpi.com

Reactions Involving the Ester Moiety

The methyl ester group of this compound is a key functional handle for a variety of chemical transformations, including hydrolysis and amidation.

Hydrolysis to 5-Phenylfuran-2-carboxylic Acid Derivatives

The hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental and widely used reaction. This transformation is typically achieved under basic conditions, for example, by heating with an aqueous solution of a strong base like sodium hydroxide or potassium hydroxide, followed by acidification. Acid-catalyzed hydrolysis is also possible but is often slower and may require harsher conditions that could affect the furan ring.

The resulting 5-phenylfuran-2-carboxylic acid is a valuable intermediate for the synthesis of other derivatives, such as amides, esters, and acid chlorides.

Table 2: Conditions for Ester Hydrolysis

| Ester Substrate | Reagents | Conditions | Product |

| This compound | NaOH (aq) | Reflux | 5-Phenylfuran-2-carboxylic acid |

| Ethyl Benzoate | LiOH, THF/H₂O | Room Temperature | Benzoic Acid |

| Methyl Salicylate (B1505791) | KOH (aq) | Heat | Salicylic Acid |

This table provides examples of typical conditions used for the hydrolysis of various esters to their corresponding carboxylic acids.

Amide Formation Reactions

Amides are important functional groups in many biologically active molecules. This compound can be converted to a variety of amides through two main routes. The first involves direct aminolysis, where the ester is heated with an amine, often in the presence of a catalyst. This method is generally effective with primary and some secondary amines.

A more common and versatile approach is a two-step process. First, the ester is hydrolyzed to the carboxylic acid, as described in section 5.2.1. The resulting 5-phenylfuran-2-carboxylic acid is then coupled with an amine using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC). This method allows for the formation of amides with a wide range of amines, including those that are less reactive. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, which then readily reacts with an amine to form the desired amide. The synthesis of furan-2-carboxamides has been achieved using such coupling methods. nih.gov

Reactions Involving the Phenyl Substituent

The phenyl group of this compound serves as a versatile platform for chemical modification. Derivatization at this position allows for the fine-tuning of the molecule's steric and electronic properties. Key strategies for modifying the phenyl ring include the introduction of new carbon-carbon bonds via cross-coupling reactions and the installation of functional groups through electrophilic aromatic substitution, which directly modulates the electronic character of the ring.

Introduction of Additional Substituents via Cross-Coupling

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful methods for forming new carbon-carbon bonds. youtube.comorganic-chemistry.org This strategy is highly effective for introducing a wide array of aryl, heteroaryl, or alkyl groups onto the phenyl substituent of the core molecule. The reaction typically involves the coupling of an organoboron reagent, such as a boronic acid or a boronic ester, with an aryl halide in the presence of a palladium catalyst and a base. youtube.comyoutube.com

To apply this method to this compound, a halogenated precursor, such as Methyl 5-(4-bromophenyl)furan-2-carboxylate, is required. The bromine atom serves as a reactive handle for the palladium catalyst to initiate the catalytic cycle. The cycle proceeds through three main steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation with the organoboron compound, and reductive elimination to yield the coupled product and regenerate the catalyst. youtube.com

Research on analogous structures, such as methyl 5-bromobenzofuran-2-carboxylate, demonstrates the feasibility and versatility of this approach. Microwave-assisted Suzuki coupling of this substrate with various arylboronic acids has been shown to proceed efficiently, yielding a range of 5-arylbenzofuran derivatives in high yields. researchgate.net This methodology is directly translatable to the phenylfuran scaffold, allowing for the synthesis of diverse derivatives.

Table 1: Illustrative Suzuki Cross-Coupling Reactions for a Halogenated Phenylfuran Precursor Based on established methods for similar heterocyclic compounds. researchgate.net

| Entry | Arylboronic Acid | Catalyst (0.1 mol%) | Base | Solvent | Product |

| 1 | Phenylboronic acid | Pd(II)-complex | Cs₂CO₃ | Toluene | Methyl 5-([1,1'-biphenyl]-4-yl)furan-2-carboxylate |

| 2 | 4-Chlorophenylboronic acid | Pd(II)-complex | Cs₂CO₃ | Toluene | Methyl 5-(4'-chloro-[1,1'-biphenyl]-4-yl)furan-2-carboxylate |

| 3 | 4-Methoxyphenylboronic acid | Pd(II)-complex | Cs₂CO₃ | Toluene | Methyl 5-(4'-methoxy-[1,1'-biphenyl]-4-yl)furan-2-carboxylate |

| 4 | Thiophen-2-ylboronic acid | Pd(II)-complex | Cs₂CO₃ | Toluene | Methyl 5-(4-(thiophen-2-yl)phenyl)furan-2-carboxylate |

Strategies for Modulating Electronic Properties of the Phenyl Ring

The electronic properties of the phenyl substituent can be systematically altered by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) through electrophilic aromatic substitution (EAS). youtube.com In this reaction, a strong electrophile attacks the electron-rich π-system of the phenyl ring, replacing a hydrogen atom.

The substituent already present on the ring—in this case, the 5-(methoxycarbonyl)furan-2-yl group—directs the position of the incoming electrophile. The furan ring, due to the resonance contribution of its oxygen atom, acts as an activating group and directs incoming electrophiles to the ortho and para positions. organicchemistrytutor.comyoutube.com Therefore, substitutions are expected to occur primarily at the positions adjacent and opposite to the point of furan attachment.

Common EAS reactions provide reliable pathways to install a variety of functional groups:

Nitration : Using a mixture of nitric acid and sulfuric acid generates the nitronium ion (NO₂⁺), a potent electrophile. wikipedia.org The introduction of a nitro (-NO₂) group, a strong EWG, significantly deactivates the ring towards further electrophilic attack.

Friedel-Crafts Acylation : This reaction introduces an acyl group (R-C=O) using an acyl chloride or anhydride with a Lewis acid catalyst like aluminum trichloride (AlCl₃). wikipedia.orgyoutube.com The resulting acyl group is a moderately deactivating EWG, and its product ketone forms a complex with the catalyst, preventing further reactions. organic-chemistry.org

These reactions provide a toolbox for creating derivatives of this compound with tailored electronic characteristics for various research applications.

Table 2: Common Electrophilic Aromatic Substitution Reactions to Modify the Phenyl Ring

| Reaction | Reagents | Electrophile | Introduced Group | Electronic Effect |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | -NO₂ (Nitro) | Strong Electron-Withdrawing |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ (Acylium ion) | -COR (Acyl) | Moderate Electron-Withdrawing |

| Halogenation | Br₂, FeBr₃ | "Br⁺" | -Br (Bromo) | Weak Electron-Withdrawing |

| Sulfonation | Fuming H₂SO₄ | SO₃ | -SO₃H (Sulfonic acid) | Strong Electron-Withdrawing |

Advanced Applications and Research Directions of Methyl 5 Phenylfuran 2 Carboxylate Analogues

Development of Antimycobacterial Agents

The quest for new treatments for tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), is a global health priority, especially with the rise of drug-resistant strains. Analogues of methyl 5-phenylfuran-2-carboxylate have emerged as a promising class of antimycobacterial agents that target a crucial pathway for the bacterium's survival. researchgate.net

Inhibition of Salicylate (B1505791) Synthase (MbtI)

A key strategy in developing new anti-TB drugs is to target pathways essential for Mtb's virulence but absent in humans. researchgate.net The biosynthesis of iron-chelating molecules, known as siderophores, is one such pathway. M. tuberculosis requires iron for its survival and produces siderophores, specifically mycobactins and carboxymycobactins, to scavenge this essential metal from the host. researchgate.netnih.gov

The first and committed step in this biosynthesis is catalyzed by the salicylate synthase MbtI. nih.gov This enzyme converts chorismate into salicylate, the precursor for all mycobacterial siderophores. nih.gov Researchers have identified 5-phenylfuran-2-carboxylic acid derivatives as potent inhibitors of MbtI. nih.govunimi.it By blocking this enzyme, these compounds prevent the production of siderophores, thereby disrupting a critical nutrient acquisition system of the bacteria. nih.gov The inhibitory potential of these furan-based compounds has been quantified, with some analogues showing significant activity against the MbtI enzyme. nih.govunimi.it

Table 1: Inhibitory Activity of Selected Furan-Based Compounds against MbtI

| Compound | Description | MbtI Inhibition (IC₅₀ or Kᵢ) | Reference |

|---|---|---|---|

| Furan-based hit (I) | Initial lead compound with a nitro moiety. | - | unimi.it |

| Analogue 1h | Lead compound with nitro group replaced. | Kᵢ = 8.8 µM | unimi.it |

| 5-(3-cyano-5-(trifluoromethyl)phenyl)furan-2-carboxylic acid (IV) | Isomer designed to avoid steric hindrance. | IC₅₀ ≈ 15 µM | nih.gov |

| 5-(2,4-bis(trifluoromethyl)phenyl)furan-2-carboxylic acid | Parent compound for analogue V. | IC₅₀ ≈ 13 µM | nih.gov |

Interference with Iron Homeostasis in Mycobacterium tuberculosis

The primary mechanism by which this compound analogues exert their antimycobacterial effect is through the disruption of iron homeostasis. researchgate.netfrontiersin.org Iron is a critical cofactor for numerous biological processes in Mtb that are necessary for establishing and maintaining an infection. researchgate.net The pathogen produces two types of siderophores to acquire iron: cell-associated mycobactins and extracellular, water-soluble carboxymycobactins. nih.gov

By inhibiting MbtI, the furan (B31954) derivatives effectively shut down the production line for these essential iron-scavenging molecules. researchgate.netnih.gov This disruption of the siderophore-mediated iron uptake pathway starves the bacterium of a vital nutrient, which is crucial for its growth and survival, particularly within the iron-limited environment of a host organism. nih.gov The antimycobacterial activity of these compounds is therefore directly linked to their ability to inhibit mycobactin (B74219) biosynthesis. unimi.it

Structure-Activity Relationship (SAR) Studies for Anti-TB Potency

To optimize the anti-TB potency of this chemical class, extensive structure-activity relationship (SAR) studies have been conducted. These studies systematically modify the structure of the 5-phenylfuran-2-carboxylic acid scaffold to understand how different chemical groups influence biological activity. nih.gov

Initial research identified that a nitro group on the phenyl ring was a feature of potent candidates. researchgate.net However, subsequent work focused on replacing the nitro moiety to improve the compound's properties, leading to new leads with strong activity against MbtI. unimi.it SAR studies have explored various substitutions on the phenyl ring, revealing that the position and nature of the substituent are critical for activity. For instance, placing cyano (CN) and trifluoromethyl (CF₃) groups at the meta positions (e.g., 5-(3-cyano-5-(trifluoromethyl)phenyl)furan-2-carboxylic acid) was found to be a favorable strategy, avoiding potential steric clashes that could be detrimental to activity. nih.gov The furan core itself has been identified as a key part of the pharmacophore. nih.gov These studies guide the rational design of new analogues with enhanced inhibitory properties and more potent antitubercular effects. nih.gov

Table 2: Summary of Structure-Activity Relationship Findings

| Structural Modification | Impact on Activity | Rationale / Observation | Reference |

|---|---|---|---|

| Replacement of nitro moiety | Led to new, potent leads. | Aimed to improve drug-like properties while maintaining MbtI inhibition. | unimi.it |

| Furan core | Essential part of the pharmacophore. | The furan oxygen can form a key hydrogen bond with residue K438 in the MbtI binding site. | nih.govnih.gov |

| Phenyl ring substitutions | Crucial for potency. | Lipophilic interactions with residues I207, P251, T361, and L404 in the MbtI active site. | nih.gov |

Strategies for Enhanced Cellular Uptake and Target Engagement (e.g., Nanoenabling via Polymersomes)

A significant challenge in anti-TB drug development is ensuring the agent effectively reaches the intracellular bacteria. nih.gov Many promising compounds show good enzyme inhibition but have poor cellular uptake, limiting their efficacy within the host cell environment where Mtb resides. nih.gov To overcome this, advanced drug delivery strategies are being explored.

One such strategy is "nanoenabling," which involves encapsulating the drug within nanocarriers. researchgate.net Polymersomes, which are artificial vesicles formed from amphiphilic block copolymers, have been identified as highly suitable carriers for these hydrophobic furan-based inhibitors. researchgate.netunimi.it Specifically, esters of potent MbtI inhibitors have been successfully loaded into poly(2-methacryloyloxyethyl phosphorylcholine)-poly(2-(diisopropylamino)ethyl methacrylate) (PMPC-PDPA) polymersomes. researchgate.netunimi.it

These nanocarriers offer several advantages:

Solubilization : They can solubilize hydrophobic drugs like the furan derivatives. unimi.it

Targeted Delivery : They can target infected phagocytes, the primary host cells for Mtb. unimi.it

Efficient Release : They are designed to efficiently deliver their cargo into the cell cytosol, where the bacteria are located. unimi.it

Studies have shown that delivering these inhibitors via polymersomes leads to a reduction in the viability of intracellular Mtb, demonstrating that this approach can significantly enhance target engagement and therapeutic efficacy. researchgate.net

Exploration in Optoelectronic Materials

Beyond their therapeutic potential, furan-based chemical structures are also being investigated for their applications in materials science, particularly in the field of optoelectronics.

Design of Multi-Arylated Furan-Based Oligomers

The conjugated π-system of the furan ring makes it an attractive building block for organic electronic materials. Researchers have synthesized and characterized long α-oligofurans, which are molecules consisting of multiple furan rings linked together. These multi-arylated furan-based oligomers exhibit promising optoelectronic properties.

Key characteristics of these materials include:

High Fluorescence : α-oligofurans are highly fluorescent, with quantum yields reported in the range of 58–74%.

Structural Rigidity : Compared to their thiophene-based counterparts, oligofurans are more rigid. This structural rigidity can influence the packing of molecules in the solid state, which is a critical factor for charge transport in electronic devices.

The synthesis of furan-based conjugated polymers with tunable bandgaps has also been achieved through methods like direct C–H arylation of oligofurans. This research opens up possibilities for using this compound analogues and related structures in the design of novel materials for applications such as organic light-emitting diodes (OLEDs), organic photodetectors, and other electronic devices.

Investigation as Sirtuin Inhibitors

Analogues of this compound have emerged as a promising class of inhibitors targeting human sirtuin 2 (SIRT2), a protein deacetylase enzyme. nih.govnih.gov SIRT2 is considered a significant drug target for a range of diseases, including cancer, neurodegenerative disorders, and type II diabetes. nih.govnih.govrsc.org The inhibition of SIRT2's catalytic activity is a key strategy in the development of new therapeutics for these conditions. nih.gov